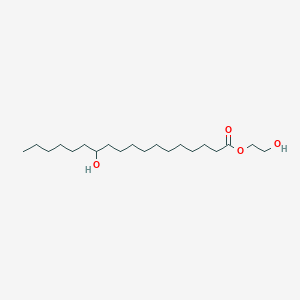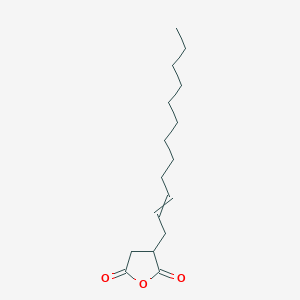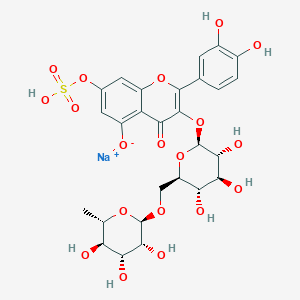
Rutocide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rutocide is a bioactive compound found in various plant species, including citrus fruits, buckwheat, and tea. It has been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of rutocide is not fully understood, but studies suggest that it exerts its biological effects through various pathways, including the modulation of cellular signaling pathways, inhibition of reactive oxygen species generation, and activation of antioxidant enzymes. Rutocide has been shown to regulate the expression of genes involved in inflammation and oxidative stress, leading to the suppression of these pathological processes.
Biochemische Und Physiologische Effekte
Rutocide has been shown to possess a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. It has been shown to scavenge free radicals and prevent lipid peroxidation, which can lead to cellular damage. Rutocide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and promote the expression of anti-inflammatory cytokines, such as IL-10. In addition, rutocide has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using rutocide in lab experiments is its wide range of biological activities, which can be utilized for various research applications. However, one of the limitations of rutocide research is its low solubility in water, which can make it difficult to use in certain experimental setups. Additionally, the purity and quality of rutocide can vary depending on the extraction method and source, which can affect the reproducibility and accuracy of the results.
Zukünftige Richtungen
Future research on rutocide should focus on its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, diabetes, and neurodegenerative disorders. Studies should also investigate the optimal dosage and administration methods of rutocide for maximum efficacy and safety. In addition, the development of novel extraction and purification methods for rutocide can help improve its purity and quality, leading to more accurate and reproducible results. Finally, the use of rutocide in combination with other bioactive compounds or drugs can help enhance its biological activities and improve its therapeutic potential.
Synthesemethoden
Rutocide can be extracted from various plant sources using different methods, including solvent extraction, steam distillation, and supercritical fluid extraction. The most common method for the isolation of rutocide is by using solvent extraction, where the plant material is macerated with a solvent such as ethanol, methanol, or water, followed by filtration and evaporation of the solvent. The resulting crude extract is then purified using chromatography techniques such as column chromatography, thin-layer chromatography, or high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
Rutocide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, diabetes, and neurodegenerative disorders. It has been shown to possess antioxidant and anti-inflammatory properties, which can help prevent oxidative stress and inflammation, two major factors contributing to the development of these diseases.
Eigenschaften
CAS-Nummer |
108916-86-5 |
|---|---|
Produktname |
Rutocide |
Molekularformel |
C27H29NaO19S |
Molekulargewicht |
712.6 g/mol |
IUPAC-Name |
sodium;2-(3,4-dihydroxyphenyl)-4-oxo-7-sulfooxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-5-olate |
InChI |
InChI=1S/C27H30O19S.Na/c1-8-17(31)20(34)22(36)26(42-8)41-7-15-18(32)21(35)23(37)27(44-15)45-25-19(33)16-13(30)5-10(46-47(38,39)40)6-14(16)43-24(25)9-2-3-11(28)12(29)4-9;/h2-6,8,15,17-18,20-23,26-32,34-37H,7H2,1H3,(H,38,39,40);/q;+1/p-1/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;/m0./s1 |
InChI-Schlüssel |
MBAMAVJZWODBKH-ZAAWVBGYSA-M |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)[O-])OS(=O)(=O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.[Na+] |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)[O-])OS(=O)(=O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.[Na+] |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)[O-])OS(=O)(=O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.[Na+] |
Synonyme |
utin sodium sulfate rutin sulfate rutin sulfate, monosodium salt, monohydrogen |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



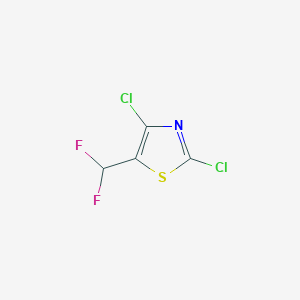
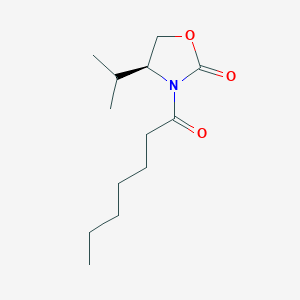
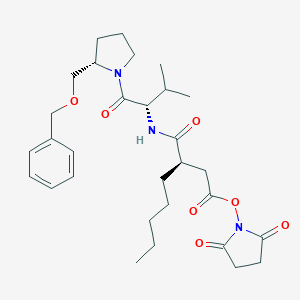
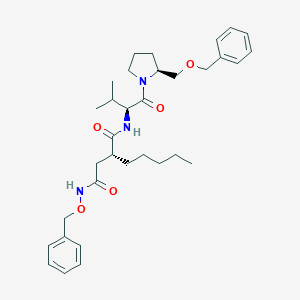
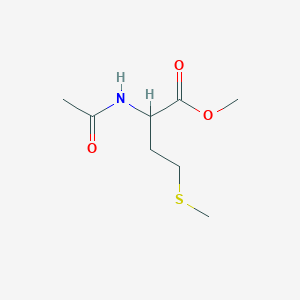
![1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid](/img/structure/B20279.png)
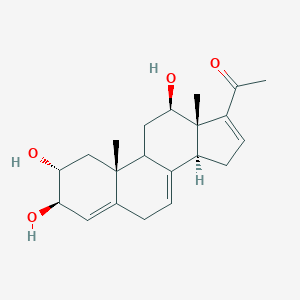
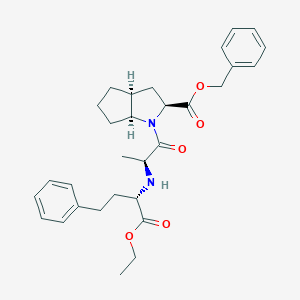
![2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B20287.png)
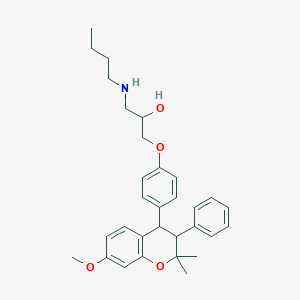
![4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid](/img/structure/B20294.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B20295.png)
